A Comprehensive Technical Guide to 2,5-Dichloronicotinic Acid: Synthesis, Applications, and Analytical Methodologies
A Comprehensive Technical Guide to 2,5-Dichloronicotinic Acid: Synthesis, Applications, and Analytical Methodologies
For Immediate Release
This technical guide provides an in-depth overview of 2,5-Dichloronicotinic acid (CAS No. 59782-85-3), a pivotal intermediate in the development of pharmaceuticals and agrochemicals. Tailored for researchers, scientists, and professionals in drug development and crop protection, this document elucidates the compound's synthesis, key applications, and detailed analytical protocols, underscoring its significance in modern chemical research.
Core Compound Identification and Properties
2,5-Dichloronicotinic acid is a chlorinated derivative of nicotinic acid, also known as vitamin B3. Its unique substitution pattern makes it a versatile building block in organic synthesis.
Chemical Identity:
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Systematic Name: 2,5-dichloro-3-pyridinecarboxylic acid
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Synonyms: 2,5-Dichloropyridine-3-carboxylic acid
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CAS Number: 59782-85-3
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₃Cl₂NO₂ | [1][2] |
| Molecular Weight | 192.00 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 154-158 °C | [2] |
| Boiling Point | 323.7 °C at 760 mmHg | [1] |
| Solubility | Soluble in Methanol | [1] |
| Purity | Typically ≥ 97% (GC) | [2] |
Strategic Importance in Synthesis
The reactivity of 2,5-Dichloronicotinic acid is primarily dictated by the carboxylic acid group and the two chlorine substituents on the pyridine ring. The electron-withdrawing nature of the chlorine atoms and the nitrogen in the pyridine ring influences the acidity of the carboxylic acid and the susceptibility of the ring to nucleophilic substitution reactions. This unique electronic and steric profile makes it a valuable precursor for a range of complex molecules.
Pharmaceutical Applications: A Gateway to Novel Therapeutics
2,5-Dichloronicotinic acid serves as a crucial intermediate in the synthesis of a variety of biologically active compounds, particularly in the development of anti-inflammatory and anti-cancer agents.[2] Its structure provides a scaffold for the synthesis of molecules that can interact with specific biological targets.
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, which are a cornerstone of modern oncology.[3][4] Derivatives of 2,5-Dichloronicotinic acid can be synthesized to target specific kinases involved in cell signaling pathways that are dysregulated in cancer. The dichloro-substitution pattern can be exploited to achieve selectivity and potency for targeted therapies.
Anti-inflammatory Drugs: While direct synthesis of widely known NSAIDs like Diclofenac from 2,5-Dichloronicotinic acid is not the primary route, the underlying chemical principles of coupling an aniline derivative to a halogenated aromatic acid are relevant. The structural motif of a di-substituted phenylamine linked to an acidic group is central to the activity of many anti-inflammatory drugs.[5][6]
Below is a conceptual workflow for the utilization of 2,5-Dichloronicotinic acid in pharmaceutical synthesis.
Caption: Conceptual workflow for pharmaceutical synthesis.
Agrochemical Applications: Enhancing Crop Protection
In the agrochemical sector, 2,5-Dichloronicotinic acid is a key building block for the synthesis of modern herbicides and fungicides.[2] The development of effective and selective crop protection agents is crucial for global food security.
Fungicides: Nicotinic acid and its derivatives are known to possess fungicidal properties.[7] The unique substitution of 2,5-Dichloronicotinic acid allows for the creation of novel fungicides with specific modes of action, potentially targeting metabolic pathways in pathogenic fungi. These derivatives can be designed to be effective against a broad spectrum of fungal diseases that threaten crop yields.[7][8]
Herbicides: The structural features of 2,5-Dichloronicotinic acid are also valuable in the design of herbicides. By modifying the carboxylic acid group and potentially substituting one of the chlorine atoms, chemists can develop molecules that selectively interfere with the growth of weeds without harming the desired crops.
Synthesis and Purification Protocols
The synthesis of 2,5-Dichloronicotinic acid can be approached through various routes, often starting from more readily available pyridine derivatives. A common strategy involves the oxidation of a corresponding methylpyridine.
Example Synthesis Protocol: Oxidation of 2-Chloro-3-methyl-5-chloropyridine
This protocol is based on established methods for the oxidation of methylpyridines to their corresponding carboxylic acids.[9][10]
Reaction Scheme:
Caption: General workflow for purification by recrystallization.
Analytical Characterization
To ensure the identity and purity of 2,5-Dichloronicotinic acid, a combination of analytical techniques should be employed. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for purity assessment and quantification.
Example HPLC-UV Method
This method is based on standard procedures for the analysis of organic acids. [11][12]
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and water with 0.1% formic or phosphoric acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| UV Detection | 210 nm or 280 nm |
| Sample Preparation | Dissolve a known concentration of the sample in the mobile phase or a suitable solvent like methanol. |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2,5-Dichloronicotinic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2,5-Dichloronicotinic acid is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique chemical structure provides a versatile platform for the synthesis of a wide range of bioactive molecules. A thorough understanding of its properties, synthesis, and analytical characterization is essential for researchers and developers in these fields. The methodologies outlined in this guide provide a solid foundation for the effective utilization of this important compound in research and development.
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